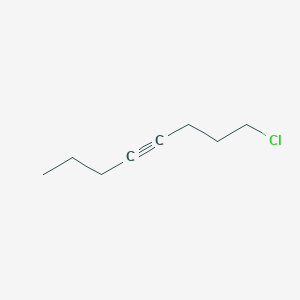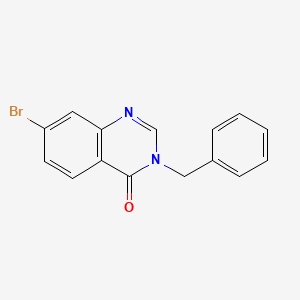
3-Benzyl-7-bromoquinazolin-4(3H)-one
Vue d'ensemble
Description
3-Benzyl-7-bromoquinazolin-4(3H)-one (3-BQB) is an important compound in synthetic organic chemistry. It is a heterocyclic compound that can be used to synthesize various organic molecules. It is also used as a building block in the synthesis of pharmaceuticals, dyes, and other materials. 3-BQB is a quinazolinone derivative which has a wide range of applications in organic synthesis.
Applications De Recherche Scientifique
Antiviral and Cytotoxic Activities
3-Benzyl-7-bromoquinazolin-4(3H)-one derivatives have demonstrated significant potential in antiviral and cytotoxic activities. For example, a study by Selvam et al. (2010) showed that certain 2,3-disubstitutedquinazolin-4(3H)-ones, synthesized through the condensation of benzo[1,3]oxazine-4-ones, exhibited distinct antiviral activity against Herpes simplex and vaccinia viruses (Selvam et al., 2010).
Antimicrobial Activity
Some quinazolinone derivatives, including those similar to this compound, have shown antimicrobial properties. Patel et al. (2006) synthesized 2–alkyl–6–bromo–3,1–benzoxazine–4–ones and found them effective against various microbial strains (Patel et al., 2006).
Hypotensive Agents
This compound derivatives have also been researched for their potential as hypotensive agents. Kumar et al. (2003) found that certain quinazolinone compounds showed activity ranging from 10-90 mmHg in lowering blood pressure (Kumar et al., 2003).
Synthesis and Evaluation of Antiviral Activities
Selvam et al. (2007) designed and synthesized novel 2,3-disubstituted quinazolin-4(3H)-ones, evaluating them for their antiviral activity against several respiratory and biodefense viruses, including influenza A, severe acute respiratory syndrome coronavirus, dengue, and others (Selvam et al., 2007).
Anticancer Activities
This compound analogues have shown promise in anticancer research. For instance, Nowak et al. (2014) reported the synthesis of derivatives that exhibited interesting anticancer activities, highlighting the potential of these compounds in cancer treatment (Nowak et al., 2014).
Radiopharmaceutical Applications
The compound has also been explored in radiopharmaceutical applications. Al-Salahi et al. (2018) studied the radioiodination and biodistribution of a synthesized this compound in tumor-bearing mice, indicating its potential in targeted tumor imaging (Al-Salahi et al., 2018).
Propriétés
IUPAC Name |
3-benzyl-7-bromoquinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrN2O/c16-12-6-7-13-14(8-12)17-10-18(15(13)19)9-11-4-2-1-3-5-11/h1-8,10H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKRKRWVZZRAVKF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=NC3=C(C2=O)C=CC(=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00631090 | |
| Record name | 3-Benzyl-7-bromoquinazolin-4(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00631090 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
832114-33-7 | |
| Record name | 3-Benzyl-7-bromoquinazolin-4(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00631090 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

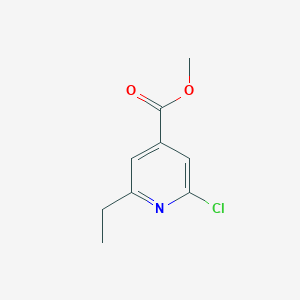
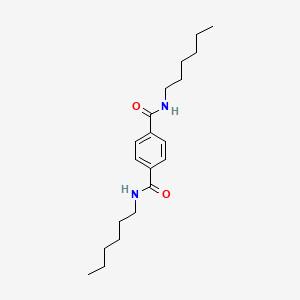
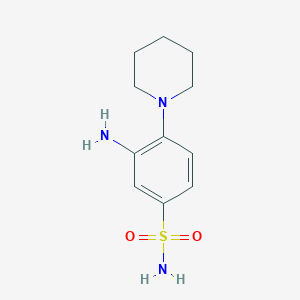
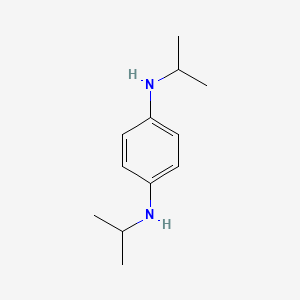
![5-Methyl[1,2,4]triazolo[1,5-a]pyridin-7(3H)-one](/img/structure/B3059508.png)


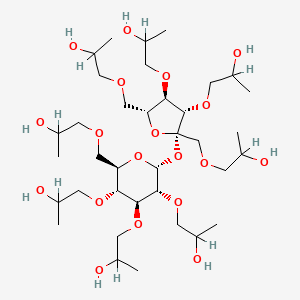
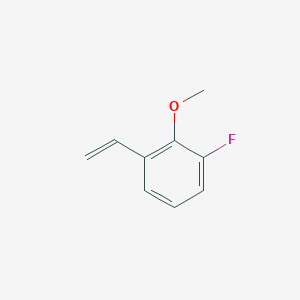
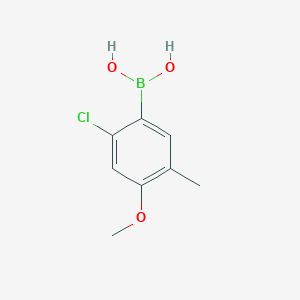

![1-Octanol, 8-[(tetrahydro-2H-pyran-2-yl)oxy]-](/img/structure/B3059523.png)
![1-[5-(4-Methylphenyl)-2-thienyl]ethanone](/img/structure/B3059524.png)
